molecular formula C4H5N3O3 B2417466 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid CAS No. 186044-13-3

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid

Cat. No.: B2417466
CAS No.: 186044-13-3
M. Wt: 143.102
InChI Key: KUURKRCUNDGXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid is a heterocyclic organic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable subject for research and development.

Mechanism of Action

Target of Action

Oxadiazole derivatives have been known to interact with a variety of biological targets .

Mode of Action

It’s worth noting that oxadiazoles, in general, are known for their versatility in drug discovery due to their hydrogen bond acceptor properties . This allows them to interact effectively with various biological targets.

Biochemical Pathways

Oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that they may interact with biochemical pathways related to these biological processes.

Pharmacokinetics

The compound has a molecular weight of 184156, a density of 18±01 g/cm3, and a LogP value of 066 . These properties can influence its pharmacokinetics, including its absorption and distribution within the body, its metabolism, and its rate of excretion.

Result of Action

Oxadiazole derivatives have been reported to possess a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

Factors such as ph can influence the yield of similar compounds , suggesting that environmental conditions could potentially affect the action of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring . The reaction is often carried out in the presence of a base such as TBAF (tetra-n-butylammonium fluoride) in THF (tetrahydrofuran) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The amino group on the oxadiazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can produce a variety of amino-substituted oxadiazoles .

Scientific Research Applications

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-amino-1,2,5-oxadiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c5-4-2(1-3(8)9)6-10-7-4/h1H2,(H2,5,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUURKRCUNDGXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NON=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.